An In-depth Technical Guide to 2-Bromo-N,N-diphenylacetamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-N,N-diphenylacetamide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-N,N-diphenylacetamide, a key reagent and building block in modern organic synthesis and medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references.
Introduction: The Versatility of an α-Halo Amide
2-Bromo-N,N-diphenylacetamide, a member of the α-halo amide family, is a crystalline solid that serves as a potent electrophilic agent. Its utility stems from the strategic placement of a bromine atom on the carbon alpha to the carbonyl group of N,N-diphenylacetamide. This structural feature renders the methylene group highly susceptible to nucleophilic attack, making it an invaluable tool for the construction of carbon-nitrogen and carbon-carbon bonds. The presence of the two phenyl groups on the nitrogen atom influences the compound's reactivity and physical properties, contributing to its stability and modulating the electrophilicity of the α-carbon. This guide will explore the fundamental aspects of this reagent, providing the causal relationships behind its chemical behavior and practical applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. The key properties of 2-Bromo-N,N-diphenylacetamide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BrNO | [1] |
| Molecular Weight | 290.16 g/mol | |
| CAS Number | 6335-34-8 | [1] |
| Appearance | White to off-white powder/crystal | [2] (by analogy) |
| IUPAC Name | 2-bromo-N,N-diphenylacetamide | [1] |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CBr | [1] |
| InChIKey | CIGSKJKGTWNQAX-UHFFFAOYSA-N | [1] |
The crystal structure of 2-Bromo-N,N-diphenylacetamide has been determined, and it crystallizes in the P 1 21/n 1 space group.[1] The two phenyl rings attached to the nitrogen atom are not coplanar, adopting a twisted conformation that minimizes steric hindrance. This non-planar geometry has implications for the compound's reactivity and intermolecular interactions.
Synthesis of 2-Bromo-N,N-diphenylacetamide: A Practical Approach
The synthesis of 2-Bromo-N,N-diphenylacetamide is typically achieved through the acylation of diphenylamine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle
The lone pair of electrons on the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The subsequent loss of a halide ion results in the formation of the amide bond. A base is often employed to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Caption: Synthetic pathway for 2-Bromo-N,N-diphenylacetamide.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of related α-halo amides.[3]
Materials:
-
Diphenylamine
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (or another suitable aprotic solvent like THF or ethyl acetate)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Ethyl acetate and hexanes for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
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Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred solution of diphenylamine and triethylamine over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 2-Bromo-N,N-diphenylacetamide as a crystalline solid.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Bromo-N,N-diphenylacetamide is dominated by the electrophilic nature of the α-carbon. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
2-Bromo-N,N-diphenylacetamide readily undergoes SN2 reactions with a wide range of nucleophiles. This is a cornerstone of its synthetic utility.
General Reaction Scheme: Nu:⁻ + Br-CH₂-C(=O)N(Ph)₂ → Nu-CH₂-C(=O)N(Ph)₂ + Br⁻
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Alkylation of Amines: Primary and secondary amines react with 2-Bromo-N,N-diphenylacetamide to form the corresponding N-alkylated products. This is a common method for introducing a diphenylacetamidoethyl group into a molecule.[4]
-
Formation of Ethers and Thioethers: Alkoxides and thiolates can displace the bromide to form ethers and thioethers, respectively.
-
Synthesis of Heterocycles: The electrophilic nature of the α-carbon makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, reaction with dinucleophiles can lead to the formation of five- or six-membered rings.
Caption: Reactivity of 2-Bromo-N,N-diphenylacetamide with various nucleophiles.
Spectroscopic Characterization
¹H NMR Spectroscopy
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Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm.
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Methylene Protons (-CH₂Br): The two protons of the methylene group adjacent to the bromine atom are expected to appear as a singlet at approximately δ 4.0-4.5 ppm. The deshielding effect of the adjacent carbonyl group and the bromine atom will shift this signal downfield. For comparison, the methylene protons in 2-bromo-N-(p-chlorophenyl) acetamide appear at 4.014 ppm.[3]
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): The carbonyl carbon is expected to resonate in the range of δ 165-170 ppm.
-
Methylene Carbon (-CH₂Br): The carbon of the methylene group attached to bromine is expected to appear in the range of δ 25-35 ppm. In 2-bromo-N-(p-chlorophenyl) acetamide, this signal is at 29.320 ppm.[3]
-
Aromatic Carbons: The carbons of the phenyl rings will show a series of signals in the aromatic region (δ 120-145 ppm).
Infrared (IR) Spectroscopy
-
Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1660-1690 cm⁻¹. This is a characteristic peak for a tertiary amide. The IR spectrum of N,N-diphenylacetamide shows a strong C=O stretch at around 1660 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration is expected to appear in the range of 1300-1400 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption band for the C-Br stretch is expected in the range of 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic rings will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretches).
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Call a poison center or doctor if you feel unwell.[6]
Applications in Research and Development
2-Bromo-N,N-diphenylacetamide serves as a versatile intermediate in the synthesis of a variety of organic molecules, particularly those with potential applications in medicinal chemistry and materials science.
Synthesis of Biologically Active Molecules
The diphenylacetamide moiety is found in a number of compounds with interesting biological activities. 2-Bromo-N,N-diphenylacetamide provides a convenient entry point for the incorporation of this functional group. For example, derivatives of N-phenylacetamide have been investigated for their antimicrobial and antidiabetic properties.
Precursor for Heterocyclic Synthesis
As a bifunctional compound (containing both an electrophilic center and an amide group), it can be used in cyclization reactions to form various heterocyclic systems. These heterocyclic scaffolds are often the core structures of many pharmaceutical agents.
Conclusion
2-Bromo-N,N-diphenylacetamide is a valuable and versatile reagent in organic synthesis. Its well-defined reactivity as an electrophile, coupled with its straightforward synthesis, makes it an important tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling precautions, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. As research in medicinal and materials chemistry continues to evolve, the demand for versatile building blocks like 2-Bromo-N,N-diphenylacetamide is likely to remain high.
References
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On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (2025). ResearchGate. Retrieved from [Link]
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2-Bromo-n,n-diphenylacetamide. PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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2-Bromo-n,2-diphenylacetamide. PubChem. National Center for Biotechnology Information. Retrieved from [Link]
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Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. Retrieved from [Link]
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1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). ResearchGate. Retrieved from [Link]
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Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. Retrieved from [Link]
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2-Bromoacetamide. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Retrieved from [Link]
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database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]
- Alkylation of diphenylamine. Google Patents.
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Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide. SciSpace. Retrieved from [Link]
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Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research. Retrieved from [Link]
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